molecular formula C22H27N3O2 B11565408 (3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methylpropyl)butanamide

(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methylpropyl)butanamide

Cat. No.: B11565408
M. Wt: 365.5 g/mol
InChI Key: UEEMBWMBLUXASZ-JJIBRWJFSA-N
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Description

(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(2-METHYLPROPYL)BUTANAMIDE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a biphenyl group, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(2-METHYLPROPYL)BUTANAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of biphenyl with acetic anhydride, followed by the introduction of the amido group through a reaction with an appropriate amine. The final step involves the formation of the imino group under controlled conditions, often using a dehydrating agent to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process, allowing for better control over reaction parameters and reducing the risk of side reactions.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: Quinones or hydroxylated biphenyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitro-substituted biphenyl compounds.

Scientific Research Applications

(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(2-METHYLPROPYL)BUTANAMIDE has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(2-METHYLPROPYL)BUTANAMIDE involves its interaction with specific molecular targets. The biphenyl group can intercalate into biological membranes, affecting their integrity and function. The amido and imino groups can form hydrogen bonds with target proteins, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress or apoptosis, leading to its bioactive effects.

Comparison with Similar Compounds

  • (3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(2-METHYLPROPYL)BUTANAMIDE
  • (3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(2-METHYLPROPYL)PENTANAMIDE
  • (3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(2-METHYLPROPYL)HEXANAMIDE

Uniqueness: The uniqueness of (3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(2-METHYLPROPYL)BUTANAMIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

(3E)-N-(2-methylpropyl)-3-[[2-(4-phenylphenyl)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C22H27N3O2/c1-16(2)15-23-21(26)13-17(3)24-25-22(27)14-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,16H,13-15H2,1-3H3,(H,23,26)(H,25,27)/b24-17+

InChI Key

UEEMBWMBLUXASZ-JJIBRWJFSA-N

Isomeric SMILES

CC(C)CNC(=O)C/C(=N/NC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)/C

Canonical SMILES

CC(C)CNC(=O)CC(=NNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)C

Origin of Product

United States

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